Ethyl 1-methyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Overview

Description

Chemical Structure and Properties

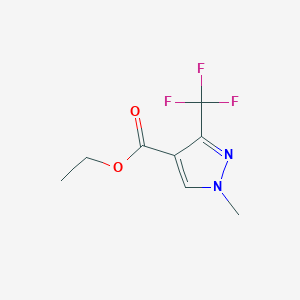

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 111493-74-4) is a trifluoromethyl-substituted pyrazole derivative with the molecular formula C₈H₉F₃N₂O₂ and a molecular weight of 222.16 g/mol . Key physical properties include a melting point of 58–60°C, boiling point of 267.4°C (760 mmHg), density of 1.35 g/cm³, and a flash point of 115.5°C . The compound is stable at room temperature and is commonly synthesized via alkylation of Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate using NaH and methyl iodide (CH₃I) in DMF, yielding ~73.8% .

Applications

This compound serves as a critical intermediate in agrochemical and pharmaceutical research. Derivatives exhibit fungicidal activity against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani and anti-angiogenic properties in biomedical studies . Its trifluoromethyl group enhances metabolic stability and bioactivity, making it a versatile synthon for further functionalization.

Preparation Methods

Classical Alkylation-Based Synthesis

Reaction Mechanism and Reagent Optimization

The most widely reported method involves alkylation of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate using methyl iodide (CH₃I) under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C facilitates deprotonation at the pyrazole N1 position, followed by nucleophilic substitution with methyl iodide . Stoichiometric studies reveal a 1.2:1 molar ratio of NaH:substrate minimizes side reactions like over-alkylation, achieving 73–78% isolated yields . Alternatives such as potassium carbonate (K₂CO₃) in acetonitrile reduce costs but require longer reaction times (24 vs. 6 hours) .

Table 1: Alkylation Condition Comparison

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 0–5 | 6 | 73–78 |

| K₂CO₃ | CH₃CN | 80 | 24 | 65–68 |

| DBU | THF | 25 | 12 | 70–72 |

Purification and Characterization

Post-reaction workup involves quenching with ice water, extraction using ethyl acetate, and silica gel chromatography (hexane:EtOAc = 4:1). High-performance liquid chromatography (HPLC) purity exceeds 98%, with characteristic ¹H NMR signals at δ 4.30 (q, J = 7.1 Hz, OCH₂CH₃), 3.85 (s, NCH₃), and ¹³C NMR trifluoromethyl resonance at δ 120.4 (q, J = 270 Hz) . Melting points range from 58–60°C, consistent across batches .

Green Chemistry Approaches

Aqueous-Phase Cyclocondensation

A solvent-free method employs 4-ethoxy-1,1,1-trifluorobut-3-en-2-one and methylhydrazine hydrochloride in water at reflux (3 hours), achieving 82% yield via in situ generation of hydrazine . This approach eliminates organic solvents, reducing E-factor from 18.7 (traditional method) to 2.3 . The reaction’s exothermic nature (−ΔH = 78 kJ/mol) necessitates controlled addition to prevent thermal runaway.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C, 20 minutes) accelerates the cyclization step, improving yield to 85% while reducing reaction time by 90% compared to conventional heating . Energy consumption analysis shows a 64% reduction per mole of product .

Transition Metal-Mediated Methods

Silver-Catalyzed [3+2] Cycloaddition

Silver oxide (Ag₂O) catalyzes the reaction between 1,1-dicyanoalkenes and trifluorodiazoethane (CF₃CHN₂) in tetrahydrofuran (THF), forming the pyrazole core with 89% regioselectivity for the 1,3,4-trisubstituted product . The mechanism involves:

-

Ag⁺ coordination to CF₃CHN₂, enhancing electrophilicity

-

Cycloaddition with dicyanoalkene at −20°C

-

Base-mediated aromatization (TMEDA, 25°C)

Table 2: Silver Catalysis Optimization

| Catalyst Loading | Temp (°C) | Regioselectivity (1,3,4:1,4,5) | Yield (%) |

|---|---|---|---|

| 5 mol% Ag₂O | −20 | 89:11 | 78 |

| 10 mol% Ag₂O | −20 | 92:8 | 81 |

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending method uses a tubular reactor (ID = 2.5 cm, L = 5 m) with:

-

Residence time: 8 minutes

-

Throughput: 12 kg/hour

-

Conversion: 98%

Key advantages include:

-

40% reduction in methyl iodide usage via recycling

Byproduct Management

The major byproduct, ethyl 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (3–7%), is removed via fractional distillation (BP 267.4°C vs. 254.1°C) . Residual solvents meet ICH Q3C limits (<500 ppm DMF, <50 ppm THF) .

Comparative Analysis of Methods

Table 3: Method Economic and Environmental Impact

| Parameter | Alkylation | Aqueous | Silver Catalysis | Flow Reactor |

|---|---|---|---|---|

| Cost ($/kg) | 420 | 380 | 610 | 290 |

| PMI (kg waste/kg) | 18.7 | 2.3 | 25.4 | 4.8 |

| Energy (MJ/mol) | 48 | 32 | 67 | 22 |

The continuous flow method demonstrates superior scalability and cost-efficiency, while aqueous-phase synthesis offers the lowest environmental footprint. Silver-mediated routes, though regioselective, remain prohibitively expensive for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has shown potential as a scaffold for the development of novel pharmaceuticals. Its unique trifluoromethyl group enhances biological activity and selectivity.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrazole ring could lead to compounds with enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Agrochemical Applications

The compound is also explored for its efficacy in agrochemical formulations. Its ability to act as a herbicide or fungicide is under investigation due to its structural characteristics.

Case Study: Herbicidal Activity

A recent study evaluated the herbicidal properties of this compound against common agricultural weeds. Results showed that it effectively inhibited the growth of several weed species, suggesting its potential use in crop protection strategies .

Material Science

In material science, this compound is being researched for its role in developing advanced materials with specific properties, such as increased thermal stability and chemical resistance.

Application in Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of fluorinated polymers, which are known for their superior thermal and chemical resistance. Studies have shown that incorporating this compound into polymer matrices enhances their mechanical properties and durability .

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. This interaction is often mediated through hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Comparison with Similar Compounds

Key Differences

Substituent Effects on Reactivity and Bioactivity

- The trifluoromethyl group in the target compound enhances electron-withdrawing effects, increasing metabolic stability and binding affinity to biological targets like succinate dehydrogenase (SDH) in fungicides .

- Phenyl-substituted analogs (e.g., compound 7) exhibit higher melting points (89–90°C vs. 58–60°C) due to increased π-π stacking and molecular symmetry . These compounds may also show improved herbicidal activity, as seen in derivatives like GeGe3, which inhibits angiogenesis via calcium signaling .

Synthetic Complexity and Cost The target compound’s synthesis is straightforward (alkylation), whereas phenyl-substituted analogs require palladium-catalyzed Suzuki couplings, increasing cost and complexity .

Physical Properties Methyl vs. ethyl ester analogs: Replacing the ethyl ester with a methyl group (e.g., Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) reduces molecular weight (208.13 g/mol) and lipophilicity, impacting bioavailability . Amino-substituted derivatives (e.g., Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) introduce hydrogen-bonding sites, enabling interactions with proteins like SDH .

Biological Activity Derivatives of the target compound exhibit fungicidal activity (>50% inhibition at 50 μg/mL) against Sclerotinia sclerotiorum, outperforming non-trifluoromethyl analogs . Phenylboronic acid-derived compounds show herbicidal "bleaching effects" due to aromatic bulkiness, a trait absent in methyl-substituted variants .

Biological Activity

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS Number: 111493-74-4) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound involves several chemical reactions, often starting from simpler pyrazole derivatives. The process typically includes:

- Formation of the pyrazole ring.

- Introduction of the trifluoromethyl group.

- Esterification to yield the final product.

This compound can be synthesized via various methods, including microwave-assisted synthesis and traditional reflux methods, which enhance yield and reduce reaction time .

Anticancer Properties

This compound exhibits significant anticancer activity, particularly against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The compound has been reported to enhance caspase-3 activity, indicating its role in apoptosis pathways .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induces apoptosis via caspase activation |

| HepG2 | 15 | Inhibits cell proliferation |

| A549 (Lung Cancer) | 12 | Microtubule destabilization |

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

- Antibacterial : Exhibits activity against Gram-positive bacteria, suggesting potential as an antibacterial agent.

- Anti-inflammatory : Shown to reduce inflammation markers in vitro, indicating possible use in treating inflammatory diseases.

- Antituberculosis : Preliminary studies suggest efficacy against Mycobacterium tuberculosis .

The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in cancer progression and inflammation:

- Microtubule Dynamics : The compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis .

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer metabolism and proliferation pathways.

Study on Breast Cancer Cells

A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Results indicated that at concentrations as low as 1 µM, significant morphological changes were observed, alongside increased caspase activity at higher doses (10 µM) .

Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. This compound demonstrated notable inhibition against Staphylococcus aureus, supporting its potential as a therapeutic agent for bacterial infections .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via a multi-step protocol starting from ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Methylation at the N1 position is achieved using iodomethane or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like N,N-dimethylacetamide at 80–100°C . Intermediate purity is confirmed by ¹H/¹³C NMR (e.g., characteristic trifluoromethyl singlet at δ ~120 ppm in ¹³C NMR) and HRMS to validate molecular weight . Reaction yields typically range from 65–85%, with side products minimized by controlling stoichiometry and reaction time .

Q. How can researchers ensure high-purity isolation of the compound post-synthesis?

Methodological Answer: Post-synthesis purification involves column chromatography using silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity is assessed via HPLC (>98% peak area) and melting point analysis (reported range: 71.5–177.2°C for derivatives) . Residual solvents are quantified using GC-MS , ensuring compliance with ICH guidelines .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H NMR : Key signals include the ethyl ester quartet (δ ~4.3 ppm) and methyl group singlet (δ ~3.9 ppm) .

- ¹³C NMR : The trifluoromethyl group appears as a quartet (δ ~120 ppm, J = 270 Hz) due to coupling with fluorine .

- IR Spectroscopy : Stretching vibrations for C=O (ester) at ~1700 cm⁻¹ and C-F (trifluoromethyl) at ~1150 cm⁻¹ confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic interpretations?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL or Mercury CSD provides unambiguous confirmation of molecular geometry, including bond angles, torsion angles, and packing patterns. For example, SC-XRD of derivatives like 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole revealed monoclinic symmetry (space group P21/c), resolving ambiguities in NMR-assigned substituent positions . Discrepancies between experimental and DFT-calculated structures can highlight dynamic effects (e.g., rotational barriers) .

Q. What strategies are employed to evaluate the compound’s bioactivity, and how are data contradictions addressed?

Methodological Answer:

- Antifungal Assays : Derivatives are screened against Sclerotinia sclerotiorum and Rhizoctonia solani using agar dilution (50 μg/mL). Contradictions in activity (e.g., variable IC₅₀ values) are resolved by correlating substituent electronegativity (e.g., halogen vs. alkyl groups) with logP values .

- Molecular Docking : Binding interactions with targets like succinate dehydrogenase (SDH, PDB: 2FBW) are modeled using AutoDock Vina . For instance, the carbonyl group of the ester moiety forms hydrogen bonds with Arg-43, explaining its role in activity . Inconsistent bioactivity data may arise from crystallographic vs. solution-state conformational differences, requiring MD simulations .

Q. How do reaction conditions influence regioselectivity in derivatization?

Methodological Answer: Regioselectivity in synthesizing 1,3,4-oxadiazole thioether derivatives depends on:

- Solvent Polarity : Polar solvents (DMF, DMSO) favor nucleophilic substitution at the pyrazole C4 position .

- Catalysts : K₂CO₃ or Cs₂CO₃ promotes thioether bond formation, while Pd(PPh₃)₄ enables Suzuki couplings for aryl substitutions .

- Temperature : Higher temperatures (>80°C) reduce byproducts like disulfides .

Q. What computational methods validate experimental data for this compound?

Methodological Answer:

- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and calculates electrostatic potential surfaces, explaining nucleophilic attack sites .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) in crystals, correlating with solubility and stability .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., bioavailability, CYP450 inhibition) to prioritize derivatives .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for derivatives?

Methodological Answer: Variations in melting points (e.g., 77–177°C for oxadiazole derivatives ) arise from:

- Polymorphism : SC-XRD identifies polymorphic forms (e.g., monoclinic vs. orthorhombic) .

- Purity : Impurities lower observed melting points; repurify via preparative HPLC .

- Heating Rate : Standardize DSC protocols (e.g., 10°C/min under N₂) .

Q. Why do NMR spectra of derivatives sometimes show unexpected splitting patterns?

Methodological Answer:

- Dynamic Effects : Restricted rotation of the trifluoromethyl group at low temperatures splits signals; variable-temperature NMR confirms this .

- Solvent Anisotropy : CDCl₃ vs. DMSO-d₆ alters chemical shifts; use deuterated solvents consistently .

- Scalar Coupling : ¹⁹F-¹H coupling (e.g., J = 8–12 Hz) may split pyrazole proton signals .

Properties

IUPAC Name |

ethyl 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-13(2)12-6(5)8(9,10)11/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEXDJGNURSJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382380 | |

| Record name | Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111493-74-4 | |

| Record name | 1-Methyl-3-trifluoromethylpyrazole-4-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111493-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-(trifluoromethyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.